Tert-butyl 3-(3-aminopropyl)-1H-indole-1-carboxylate
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Overview
Description
3-(3-Amino-propyl)-indole-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core with a tert-butyl ester group and an amino-propyl side chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-propyl)-indole-1-carboxylic acid tert-butyl ester typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with tert-butyl alcohol in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages such as better control over reaction conditions, reduced reaction times, and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-propyl)-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Amino-propyl)-indole-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Amino-propyl)-indole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-propyl)-indole-1-carboxylic acid methyl ester
- 3-(3-Amino-propyl)-indole-1-carboxylic acid ethyl ester
- 3-(3-Amino-propyl)-indole-1-carboxylic acid benzyl ester
Uniqueness
The tert-butyl ester group in 3-(3-Amino-propyl)-indole-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to other esters, as it may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
886370-67-8 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl 3-(3-aminopropyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-11-12(7-6-10-17)13-8-4-5-9-14(13)18/h4-5,8-9,11H,6-7,10,17H2,1-3H3 |
InChI Key |
OGBNYEGWCOIVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCCN |
Origin of Product |
United States |
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